1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
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Overview
Description
“1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine” is a compound that has been studied for its potential use in cancer therapy . It is also known as “{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine” and has a CAS Number of 884507-52-2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Synthesis of 1,4-Diazepines and 1,5-Benzodiazepines
An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives uses this compound . The reaction involves ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs). This method has been developed to achieve high yields and short reaction times for both electron-releasing and electron-withdrawing substituted 1,4-diazepine and 1,5-benzodiazepines derivatives .
Pharmacological Applications
Diazepines and benzodiazepines, which can be synthesized using this compound, have various therapeutic applications . Many members of the diazepine family are widely used as anticonvulsants, antianxiolitics, analgesics, sedatives, antidepressives, and hypnotic agents .
Industrial Applications
Benzodiazepine derivatives are used as dyes for acrylic fibers . In addition, benzodiazepines are valuable intermediates for the synthesis of fused ring compounds such as triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines .
Mechanism of Action
This compound has been studied for its potential use in cancer therapy, specifically as an inhibitor of choline kinase alpha (ChoKα) . ChoKα is an enzyme involved in the synthesis of phospholipids, playing key roles in cell proliferation, oncogenic transformation, and human carcinogenesis . Inhibitors of ChoKα have shown antiproliferative activity in both cellular and animal models .
Safety and Hazards
Future Directions
The compound’s potential as a cancer therapy is promising, particularly due to its inhibitory effect on ChoKα . Future research could focus on optimizing the compound for improvements in cellular potency, drug target residence time, and pharmacokinetic parameters . This could lead to the development of novel antitumor agents that specifically interfere with cancer cell metabolism .
properties
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBTEMLBKZLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640325 |
Source
|
Record name | 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
CAS RN |
915707-56-1 |
Source
|
Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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